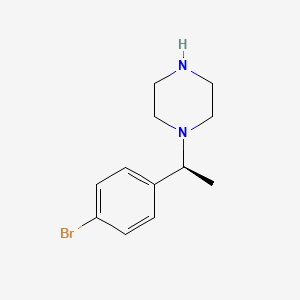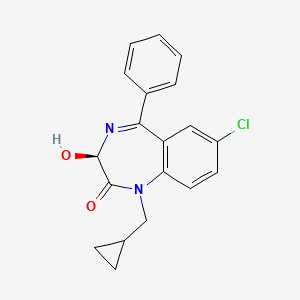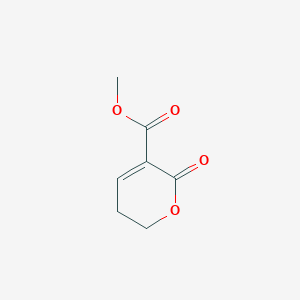
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate is a cyclic α,β-unsaturated ketone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate can be synthesized through various methods. One common method involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . The structure of the synthesized compound is confirmed using techniques such as 1H, 13C-NMR, IR spectroscopy, mass spectrometry, and elemental analysis .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: Reduction reactions can modify the ketone group.
Substitution: The compound can undergo substitution reactions at various positions on the pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate involves its interaction with cellular components. It activates caspases-3, -8, and -9 weakly in HL-60 cells, which are involved in the apoptotic pathway . This suggests its potential use in inducing cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl coumalate: Another cyclic α,β-unsaturated ketone with similar properties.
2-Oxo-2H-pyran-6-carboxylic acid: Shares structural similarities and chemical reactivity.
4,6-Dimethyl-α-pyrone: A related compound with different substituents on the pyran ring.
Uniqueness
Methyl 2-Oxo-5,6-dihydro-2H-pyran-3-carboxylate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit cytotoxic properties. Its ability to activate caspases weakly makes it a compound of interest in anticancer research .
Eigenschaften
Molekularformel |
C7H8O4 |
|---|---|
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
methyl 6-oxo-2,3-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)5-3-2-4-11-7(5)9/h3H,2,4H2,1H3 |
InChI-Schlüssel |
SPORLXICFSUGPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


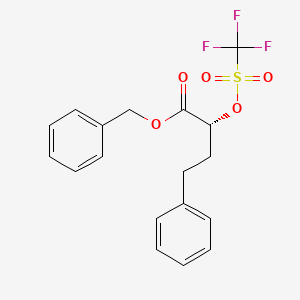
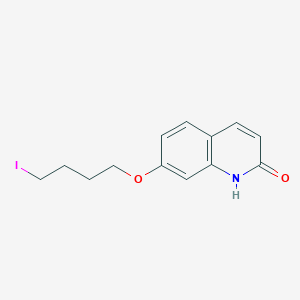
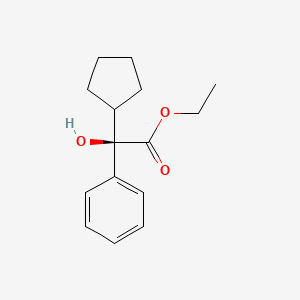
amine](/img/structure/B13444028.png)
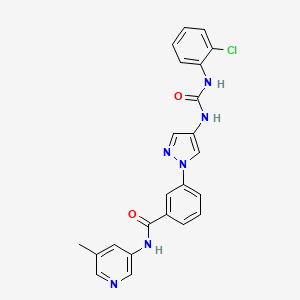
![Butanedioic acid;2-[4-[3-(2-chlorothioxanthen-9-ylidene)propyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethanol](/img/structure/B13444033.png)
pyrimidin-2-one](/img/structure/B13444037.png)
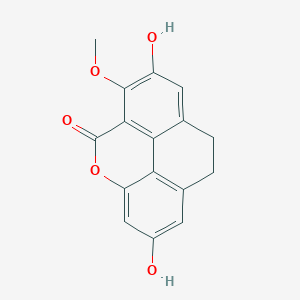
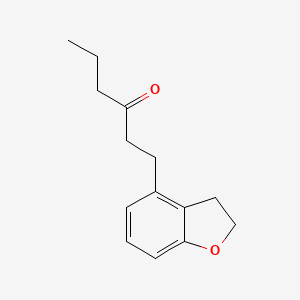

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)

